molecular formula C6H3ClF2O B1300040 2-Chloro-3,5-difluorophenol CAS No. 206986-81-4

2-Chloro-3,5-difluorophenol

Cat. No. B1300040
CAS RN: 206986-81-4
M. Wt: 164.54 g/mol
InChI Key: ZQWULOHSTAQTKJ-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluorophenol is a trihalogenated phenol . It has a molecular formula of ClC6H2(F)2OH and a molecular weight of 164.54 .


Synthesis Analysis

The synthesis of 2-chloro-3,5-difluorophenol has been reported from 2,4-difluoroaniline via bromination, Sandmeyer reaction, Grignard reaction, and esterification .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-difluorophenol is represented by the SMILES string Oc1cc(F)cc(F)c1Cl . The InChI key is ZQWULOHSTAQTKJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3,5-difluorophenol are not mentioned in the search results, it may be used in chemical synthesis .


Physical And Chemical Properties Analysis

2-Chloro-3,5-difluorophenol is a solid with a melting point of 45-46 °C and a boiling point of 76 °C at 37 mmHg . It has a flash point of 66 °C .

Scientific Research Applications

Synthesis of Other Compounds

2-Chloro-3,5-difluorophenol can be used as a starting material in the synthesis of a variety of other compounds. Its reactive phenol group and halogen substituents make it a versatile reagent in organic synthesis .

Pharmaceutical Research

This compound could potentially be used in the development of new pharmaceuticals. The presence of the phenol group and halogen atoms could make it a useful building block in the synthesis of drug molecules .

Material Science

In material science, 2-Chloro-3,5-difluorophenol could be used in the synthesis of polymers or other materials. The phenol group can react with formaldehyde to form phenolic resins, which are used in a variety of applications .

Pesticide Development

Halogenated phenols have been used in the synthesis of certain types of pesticides. Therefore, 2-Chloro-3,5-difluorophenol could potentially be used in the development of new pesticides .

Dye and Pigment Synthesis

Halogenated phenols can also be used in the synthesis of certain dyes and pigments. Therefore, this compound could potentially be used in the development of new colorants .

Research and Development

Given its unique structure, 2-Chloro-3,5-difluorophenol could be used in various research and development applications. For example, it could be used to study halogen bonding, or the properties of halogenated phenols .

Safety and Hazards

2-Chloro-3,5-difluorophenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers Several papers have been found that may be relevant to 2-Chloro-3,5-difluorophenol. These include studies on the synthesis of 2-chloro-3,5-difluorophenol , intramolecular hydrogen bonding in fluorophenol derivatives , and the thermochemical study of monofluorophenol isomers .

Mechanism of Action

Target of Action

It is known that this compound is a trihalogenated phenol , which suggests that it may interact with biological systems in a manner similar to other halogenated phenols. These compounds often target proteins or enzymes, altering their function and potentially leading to various biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,5-difluorophenol . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets. Additionally, these factors can influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion.

properties

IUPAC Name

2-chloro-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWULOHSTAQTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369832
Record name 2-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206986-81-4
Record name 2-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,5-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the overall synthetic strategy used to produce 2-Chloro-3,5-difluorophenol?

A1: The synthesis of 2-Chloro-3,5-difluorophenol was achieved through a four-step process starting from 2,4-difluoroaniline. [] The steps include:

    Q2: What was the reported yield and purity of the synthesized 2-Chloro-3,5-difluorophenol?

    A2: The researchers reported an overall yield of 29% for the target compound, 2-Chloro-3,5-difluorophenol. [] The purity of the synthesized compound was determined to be 99.81% using gas chromatography (GC). []

    Q3: How was the structure of the synthesized 2-Chloro-3,5-difluorophenol confirmed?

    A3: The structure of the synthesized 2-Chloro-3,5-difluorophenol was verified using mass spectrometry (MS) and proton nuclear magnetic resonance (1HNMR) spectroscopy. [] These techniques provided evidence supporting the successful synthesis of the desired compound.

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